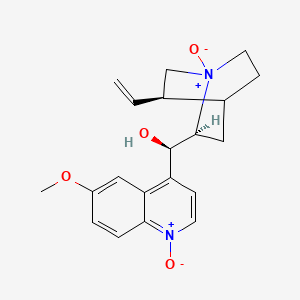

![molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-二苯并[b,d]氮杂卓-6,7-二酮,5-甲基,7-肟 CAS No. 209984-31-6](/img/structure/B1141262.png)

5H-二苯并[b,d]氮杂卓-6,7-二酮,5-甲基,7-肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

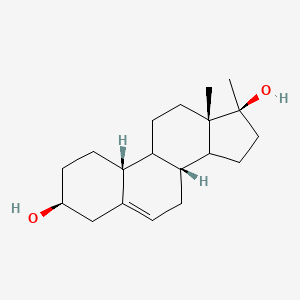

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed. The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeded in a syn-selective manner without forming any detectable over-addition product, was a crucial step . All attempts of subsequent arylation via Suzuki–Miyaura cross coupling and construction of a seven-membered ring via Ullmann-type intramolecular coupling were unsuccessful because of dehydrohalogenation or other side reactions . This problem was overcome by the N-acetylation of the amino group, which facilitated the abovementioned coupling reactions to afford the desired 10-arylated dibenzoazepines .Molecular Structure Analysis

The molecular formula of 5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime is C15H12N2O2 . Its molecular weight is 252.27 g/mol . The InChI is InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11 (13)10-6-2-3-8-12 (10)14 (16-19)15 (17)18/h2-9,19H,1H3 .Chemical Reactions Analysis

The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step in the synthesis of 10-arylated dibenzo[b,f]azepines . This reaction proceeded in a syn-selective manner without forming any detectable over-addition product .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 252.27 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用

Asymmetric Transfer Hydrogenation

Scientific Field

Organic Chemistry

Application Summary

This compound has been used in the asymmetric transfer hydrogenation of seven-membered tricyclic ketones .

Experimental Procedure

The enantioselective transfer hydrogenation of dibenzo-fused-azepine-diones was achieved by ruthenium catalysis in the presence of formic acid/triethylamine as a mild hydrogen source . Various derivatives of N-substituted dibenzo [b,e]azepin-6-11-dione were hydrogenated .

Results

The process resulted in a pharmaceutically important chiral skeleton in excellent yields (80 to >99%) and enantioselectivities (43 to >99%) . A theoretical study of the stereodetermining transition state revealed that a dibenzo [b,e]azepine-6,11-dione skeleton has a marked effect of CH/π interactions on enantioselection .

Asymmetric Michael/Cyclization Reaction

Scientific Field

Organic & Biomolecular Chemistry

Application Summary

This compound has been used in a catalytic asymmetric 1,5(6)-selective Michael/cyclization reaction .

Experimental Procedure

The reaction of α-hydroxyimino cyclic ketones with γ,β-unsaturated α-keto esters was carried out . This reaction provides a convenient 1,5(6)-selective asymmetric pathway to access synthetically useful ring-fused dihydropyrans .

Results

In general, high levels of yield, enantio- and diastereoselectivity (up to 99% yield, >99% ee and >20:1 dr) were obtained .

安全和危害

属性

IUPAC Name |

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCJTODZXUHRW-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

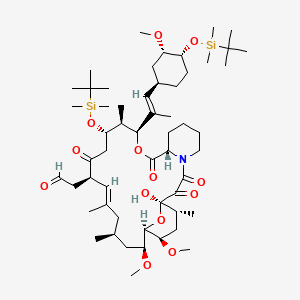

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)